molecular formula C11H14N2O2 B11896488 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one

3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one

Cat. No.: B11896488
M. Wt: 206.24 g/mol
InChI Key: SJYFTWUELWMCBE-UHFFFAOYSA-N
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Description

3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methoxybenzaldehyde and methylamine can form an intermediate Schiff base, which upon cyclization with a suitable reagent like chloroacetyl chloride, yields the desired azetidinone.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidinones.

Scientific Research Applications

3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to beta-lactam antibiotics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    3-Amino-4-methoxyacetanilide: Shares structural similarities but differs in the presence of an acetanilide group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group but different functional groups.

Uniqueness: 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one is unique due to its azetidinone ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one

InChI

InChI=1S/C11H14N2O2/c1-13-10(9(12)11(13)14)7-4-3-5-8(6-7)15-2/h3-6,9-10H,12H2,1-2H3

InChI Key

SJYFTWUELWMCBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C1=O)N)C2=CC(=CC=C2)OC

Origin of Product

United States

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